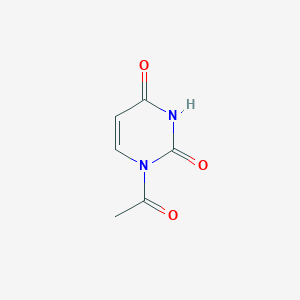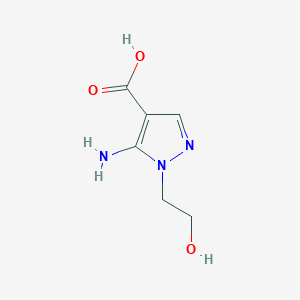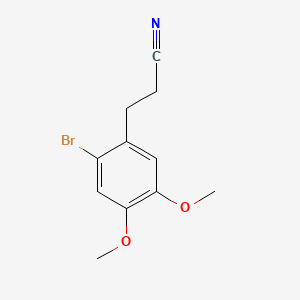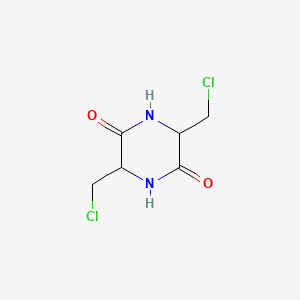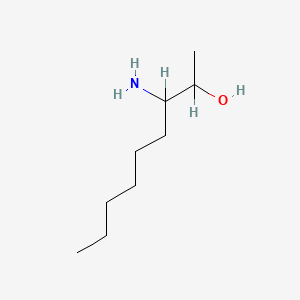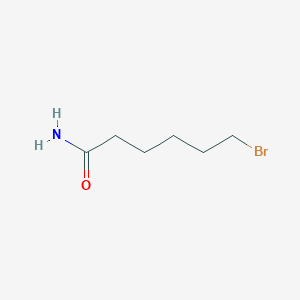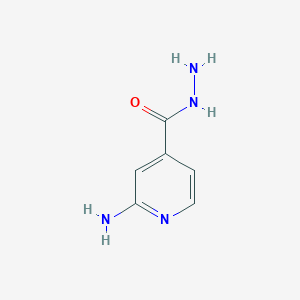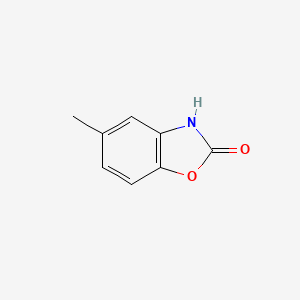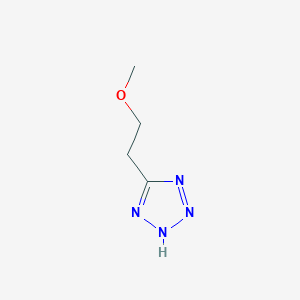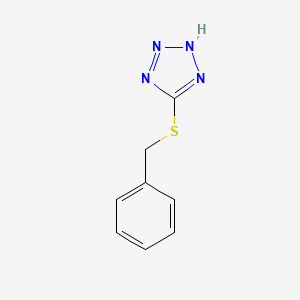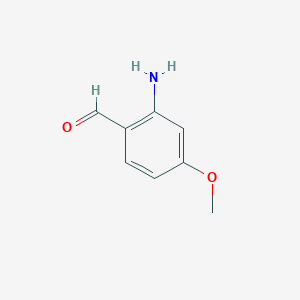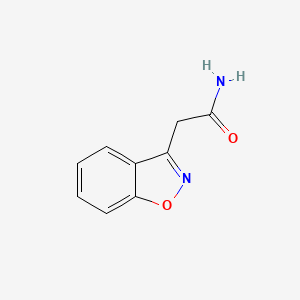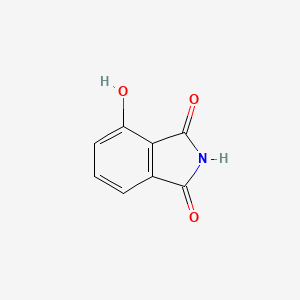
4-Hydroxyisoindole-1,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Hydroxyisoindole-1,3-dione derivatives involves multiple approaches. One method starts with 3-sulfolene to develop hexahydro-1H-isoindole-1,3(2H)-dione derivatives, utilizing epoxidation and subsequent opening of the epoxide with nucleophiles. Hydroxyl analogues can be obtained from cis-hydroxylation of the tetrahydro-isoindole dione, with hydroxyl groups later converted to acetates (Tan et al., 2016). Another approach involves reacting 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA to yield epoxides, which can be further modified to produce various derivatives, including aromatic and tricyclic derivatives (Tan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of 4-Hydroxyisoindole-1,3-dione derivatives has been conducted using various techniques, including X-ray diffraction. For instance, two isomeric hexahydroisoindole-1,3-dione compounds exhibited significant differences in their conformations, with one adopting a half-chair conformation and the other a boat conformation. The dihedral angles between the five-membered dione ring and the benzene ring in these compounds were notably different, highlighting the structural versatility of these compounds (Li et al., 2005).
Chemical Reactions and Properties
4-Hydroxyisoindole-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, they have been used in the synthesis of new cytostatic agents with potential antitumor activity. The cytostatic activity of these compounds against L1210 cell growth was studied, and the inhibitory effect was found to correlate well with electronic and lipophilic parameters, indicating the importance of substituent effects on biological activity (Chan et al., 1987).
Physical Properties Analysis
The physical properties of 4-Hydroxyisoindole-1,3-dione derivatives, such as their thermal stability and solubility in various solvents, have been studied. For instance, the photophysical behavior of specific derivatives was investigated, revealing their fluorescent nature and sensitivity to solvent polarity. These properties are crucial for applications in materials science and photophysics (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties of 4-Hydroxyisoindole-1,3-dione derivatives, such as reactivity and interaction with other molecules, have been explored. For example, ring-opening cyclization reactions involving cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines provided an efficient route to 2-substituted 4-hydroxyindole derivatives, showcasing the compound's versatility in synthetic organic chemistry (Nambu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Neurotoxicity Research
- Singh, Wrona, and Dryhurst (1992) explored the synthesis and reactivity of tryptamine-4,5-dione, a derivative of 4-Hydroxyisoindole-1,3-dione, suggesting its potential role as a neurotoxin linked to nerve terminal damage similar to Alzheimer's disease (Singh, Wrona, & Dryhurst, 1992).
HIV-1 Treatment Research
- Billamboz et al. (2011) studied magnesium chelating 2-hydroxyisoquinoline-1,3-diones as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H, showing significant potential in antiviral activities (Billamboz et al., 2011).
Chemistry of Phosphorus Ylides
- Maigali, Soliman, and Moharam (2013) investigated the reactions of 2-Hydroxyisoindole-1,3-dione with various phosphonium ylides, contributing to the broader field of organic chemistry and offering insights into the antimicrobial activities of the synthesized compounds (Maigali, Soliman, & Moharam, 2013).
Synthesis of Polysubstituted Analogues
- Tan et al. (2014) focused on the synthesis of new polysubstituted isoindole-1,3-dione analogues, demonstrating the versatility and potential applications in organic synthesis (Tan et al., 2014).
Potential in Antipsychotic Therapy
- Czopek et al. (2020) explored derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione for their potential as antipsychotics, examining their affinity for serotonin receptors and inhibitory properties for phosphodiesterase 10A (Czopek et al., 2020).
Allergic Asthma Therapy
- Huang et al. (2018) studied the suppressive effect of a synthetic derivative of 4-Hydroxyisoindole-1,3-dione on allergic asthma, revealing its potential in anti-allergic therapy (Huang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
4-Hydroxyisoindole-1,3-dione has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This suggests potential future applications in the development of other fluorescent probes. Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a potential area for future research .
Eigenschaften
IUPAC Name |
4-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNZSATHOXXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323432 | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoindole-1,3-dione | |
CAS RN |
41709-87-9 | |
| Record name | NSC403994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



